(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

Catalog No.
S567432
CAS No.
3327-22-8
M.F
C6H15NOCl2
C6H15Cl2NO
M. Wt
188.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Chloro-2-hydroxypropyl)trimethylammonium chlori...

CAS Number

3327-22-8

Product Name

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride

IUPAC Name

(3-chloro-2-hydroxypropyl)-trimethylazanium;chloride

Molecular Formula

C6H15NOCl2
C6H15Cl2NO

Molecular Weight

188.09 g/mol

InChI

InChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

CSPHGSFZFWKVDL-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CC(CCl)O.[Cl-]

Solubility

Solubility in water: miscible

Synonyms

(2-Hydroxy-3-chloropropyl)trimethylammonium chloride; (3-Chloro-2- hydroxypropyl)-N,N,N-trimethylammonium chloride; 1-Chloro-2-hydroxypropane-3-trimethylammonium chloride; 1-Chloro-3-(trimethylammonio)-2- propanol chloride; 1-Chloro-3-trimethylammoni

Canonical SMILES

C[N+](C)(C)CC(CCl)O.[Cl-]

Cellulose Cationization:

CHTAC acts as a cation-generating agent for cellulose cationization using the exhaustion method. This process introduces positive charges (cations) onto the cellulose surface, modifying its properties and making it more suitable for various applications. For example, cationized cellulose exhibits improved interactions with other materials like dyes, making it valuable in paper and textile industries [, ].

Chiral Separation:

CHTAC solution demonstrates effectiveness in resolving enantiomers of chiral compounds. In a study, it successfully separated the enantiomers of 2,2'-dihydroxy-1,1'-binaphthyl, a crucial step in the synthesis of certain pharmaceuticals [].

Cationic Polymer Synthesis:

Researchers have utilized CHTAC to synthesize cationic glycogen (Cat Gly). Cat Gly possesses unique properties due to its positive charges, making it valuable for targeted drug delivery and gene therapy applications [].

Chitosan Modification:

CHTAC functions as a quaternizing agent for N-aryl chitosan derivatives. This process introduces quaternary ammonium groups onto the chitosan backbone, altering its solubility and interaction with other materials, potentially leading to novel applications in various fields [].

Additional Information:

  • CHTAC is commercially available as a 60% w/w aqueous solution.
  • It is important to handle CHTAC with appropriate safety precautions due to its potential health hazards.

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is a quaternary ammonium compound characterized by its cationic nature. It appears as a colorless to light-yellow liquid and is soluble in water. The molecular formula of this compound is C₅H₁₂ClN₁O₂, and it has a molecular weight of approximately 188.09 g/mol. This compound is often used in various industrial applications due to its properties as a cation-generating agent, particularly in the modification of cellulose and other polymers .

The mechanism of action of CTAC depends on the specific application. Here are two key mechanisms:

  • Interaction with negatively charged surfaces: Due to its cationic nature, CTAC can electrostatically interact with negatively charged surfaces like those found in cellulose or certain biomolecules. This interaction can alter surface properties, promote adsorption, or facilitate reactions [, ].
  • Micelle formation: At higher concentrations, CTAC molecules can self-assemble into micelles in aqueous solutions. Micelles are spherical structures with the hydrophobic tails oriented inwards and the hydrophilic head groups facing outwards. This formation allows CTAC to solubilize hydrophobic molecules within the micellar core [].

CTAC is classified as a suspected carcinogen and harmful to aquatic life with long lasting effects []. Always handle the compound according to recommended safety protocols, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat. Avoid inhalation, ingestion, and contact with skin and eyes.

Typical of quaternary ammonium compounds. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Hydrolysis: In the presence of water, the compound can undergo hydrolysis, resulting in the formation of hydroxylated products.
  • Formation of Polymers: It can react with anionic species to form polyelectrolytes, which are useful in various applications such as flocculation and stabilization of colloidal systems .

The biological activity of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride has been studied primarily in the context of its antimicrobial properties. It exhibits activity against various bacteria and fungi, making it a potential candidate for use in disinfectants and antiseptics. Additionally, its cationic nature allows it to interact with negatively charged microbial membranes, enhancing its efficacy as a biocide .

Several methods exist for synthesizing (3-Chloro-2-hydroxypropyl)trimethylammonium chloride:

  • Quaternization Reaction: This method involves the reaction of trimethylamine with 3-chloro-2-hydroxypropyl chloride under controlled conditions to yield the desired quaternary ammonium salt.
  • Chloromethylation: This process entails chloromethylating a hydroxylated propyl compound followed by trimethylation with trimethylamine.
  • Direct Synthesis from Precursors: Starting from 2-hydroxypropyl amine, chlorination can be performed to introduce the chlorine atom, followed by methylation to form the final product .

(3-Chloro-2-hydroxypropyl)trimethylammonium chloride has a variety of applications across different fields:

  • Textile Industry: Used as a finishing agent for fabrics to impart antimicrobial properties.
  • Personal Care Products: Incorporated into formulations for hair conditioners and skin care products due to its conditioning effects.
  • Water Treatment: Acts as a flocculant and coagulant in water treatment processes.
  • Pharmaceuticals: Explored for use in drug delivery systems due to its ability to modify surface properties of drug carriers .

Studies on the interactions of (3-Chloro-2-hydroxypropyl)trimethylammonium chloride with biological membranes have shown that it can disrupt membrane integrity, leading to cell lysis in microbial cells. Additionally, its interactions with anionic surfactants have been investigated, revealing potential synergistic effects that enhance antimicrobial activity when used in combination with other agents .

Several compounds share structural similarities with (3-Chloro-2-hydroxypropyl)trimethylammonium chloride, including:

Compound NameStructure TypeUnique Properties
Benzalkonium ChlorideQuaternary AmmoniumBroad-spectrum antimicrobial activity
Cetyl Trimethyl Ammonium BromideQuaternary AmmoniumUsed primarily as a surfactant and emulsifier
Dimethyl Benzyl Ammonium ChlorideQuaternary AmmoniumEffective against gram-positive bacteria

Uniqueness of (3-Chloro-2-hydroxypropyl)trimethylammonium Chloride:
This compound is particularly noted for its dual functionality as both an antimicrobial agent and a modifier for cellulose-based materials, distinguishing it from other quaternary ammonium compounds that may not exhibit such versatility in applications .

Epichlorohydrin-Based Quaternization Pathways

Epichlorohydrin (ECH) serves as the primary starting material in the quaternization process for synthesizing CHPTAC. This section explores the distinct quaternization pathways and their reaction mechanisms.

Direct Reaction with Trimethylamine

The reaction between epichlorohydrin and trimethylamine represents one of the most straightforward approaches to CHPTAC synthesis. According to the process described in US4066673A, epichlorohydrin is first dissolved in methanol and chilled before the slow addition of trimethylamine. The quaternization reaction proceeds most efficiently at temperatures between 0° and 60°C, preferably 0° to 25°C, with methanol comprising 5% to 70% by weight of the total reaction mixture.

The reaction mechanism involves nucleophilic attack by the nitrogen of trimethylamine on the epoxide carbon of epichlorohydrin, leading to ring opening and the formation of a quaternary ammonium salt. This can be represented as:

Epichlorohydrin + N(R)₃ → 1,2-epoxy propyl trialkylamine chloride

Where R typically represents methyl groups for CHPTAC synthesis.

Table 1. Reaction parameters for direct quaternization of epichlorohydrin with trimethylamine

ParameterOptimal RangeNotes
Temperature0-25°C (preferred)Range can extend to 60°C
SolventMethanol5-70% by weight of total mixture
Reaction Time<2 hoursAt 0-40°C with 5-50% methanol
Molar Ratio (TMA:ECH)1:1 (stoichiometric)Excess of either can lead to side reactions
Yield>95%Based on ionizable chlorine analysis

Notably, the choice of methanol as a solvent is critical for this reaction. In methanol, the quaternizing compound forms in nearly stoichiometric amounts and remains stable. In contrast, when the reaction is carried out in other solvents such as isopropyl or ethyl alcohols, acetone, ethyl acetate, ether, or hexane, high yields of unreactive adducts are obtained instead. These precipitate as insoluble solids with almost 100% recovery of the trimethylamine and epichlorohydrin from these alternative solvents.

Reaction with Trimethylamine Hydrochloride

An alternative approach involves the reaction of epichlorohydrin with trimethylamine hydrochloride rather than free trimethylamine. This method, described in patents CN102452945A and CN102001953A, combines the advantages of solid base catalysis with a two-stage reaction protocol at controlled temperatures.

The process directly uses trimethylamine hydrochloride, epichlorohydrin, and water as raw materials. The synthetic route is conducted under mild conditions, making it easier to control with fewer side reactions and producing a higher purity product. The reaction occurs through a similar mechanism as the direct approach but requires a base catalyst to facilitate the quaternization.

The process typically follows these steps:

  • Trimethylamine hydrochloride and water are mixed in a reaction vessel
  • A solid base catalyst is added to maintain the initial pH around 7-8
  • The mixture is cooled to a low temperature (0-15°C)
  • Epichlorohydrin is added dropwise
  • The reaction proceeds in two stages: first at low temperature until pH peaks, then at room temperature until pH drops, indicating completion

Table 2. Process parameters for CHPTAC synthesis using trimethylamine hydrochloride and epichlorohydrin

ParameterStage 1Stage 2Notes
Temperature0-15°C18-25°CTwo-stage approach for better control
pH7-8 initial, rising to 9-109-10 initial, dropping to 7-8pH changes indicate reaction progress
Reaction Time3-5 hours2-3 hoursTotal reaction time: 5-7 hours
Molar Ratio (TMAC:H₂O)1:4-5.5-Water serves as reaction medium
Molar Ratio (ECH:TMAC)0.95-1.05:1-Near-stoichiometric ratio
Catalyst Amount10-20% of TMAC by weight-Solid base catalyst

This two-stage approach offers several advantages over single-stage processes, including better control over reaction exotherms, reduced side reactions, and improved product quality through precise pH and temperature management.

Hypochlorination of Allyltrimethylammonium Chloride

The hypochlorination of allyltrimethylammonium chloride (ATMAC) represents another major synthetic route for CHPTAC production. This process involves the electrophilic addition of chlorine across the carbon-carbon double bond of ATMAC.

Reaction Mechanism and Stoichiometry

The hypochlorination method involves adding chlorine gas to an aqueous solution of allyltrimethylammonium chloride (ATMAC). The reaction proceeds via electrophilic addition across the allyl double bond, forming 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC) as the primary product. The stoichiometric ratio of chlorine to ATMAC is critical, with excess chlorine leading to dichlorinated by-products such as 2,3-dichloropropyltrimethylammonium chloride.

The reaction begins with the electrophilic attack of chlorine on the double bond, forming a chloronium ion intermediate. Water then acts as a nucleophile to attack the intermediate, resulting in the formation of CHPTAC with anti-Markovnikov regioselectivity. Maintaining the reaction temperature below 40°C is crucial to minimize side reactions that could lead to dichlorinated products and other impurities.

Batch Synthesis

In batch reactors, ATMAC is typically prepared first by reacting trimethylamine with allyl chloride. According to US3532751A, this preparation can be performed as follows:

  • A solution of trimethylamine (182 kg, 3.07 moles) in water (212 kg) is prepared in a water-cooled reactor
  • Allyl chloride (232 kg, 3.02 moles) is gradually added while maintaining temperature below 45°C
  • After stirring for an hour, a vacuum is applied to remove unreacted materials
  • The resulting aqueous solution contains approximately 65% allyltrimethylammonium chloride

For the hypochlorination step, the ATMAC solution is typically diluted with water to a concentration of 10-65%, and chlorine is bubbled through until a slight excess is detected (indicated by a greenish hue). After the reaction, excess HCl and Cl₂ are removed via vacuum stripping, and the solution is neutralized to pH 6.5 using NaOH or ion-exchange resins.

Table 3. Batch synthesis parameters for CHPTAC via hypochlorination of ATMAC

ParameterValueNotes
ATMAC Concentration10-65% in waterHigher concentrations may lead to viscosity issues
Chlorine:ATMAC Ratio1.1-1.3:1Slight excess of chlorine is necessary
Reaction Temperature<40°C, preferably 25-35°CHigher temperatures increase side reactions
Reaction TimeVaries based on scaleCompletion indicated by persistent greenish hue
Post-reaction pH6.5Adjusted using NaOH or ion-exchange resins
CHPTAC Yield77-90%Depends on reaction conditions

One specific example from US3532751A describes the dilution of 45.4 kg of 65% ATMAC solution to 10.4%, which was then treated with 18.2 kg of chlorine (1.17 moles per mole of ATMAC) at 25°C in a packed column. The process resulted in yields of up to 90% CHPTAC after appropriate post-processing.

Continuous Column Reactors

For industrial-scale production, continuous processes utilizing packed columns provide numerous advantages over batch methods. These systems enhance mixing efficiency, reduce residence time, and provide more uniform reaction conditions.

According to US3532751A, a continuous reactor setup can be implemented using a jacketed cylindrical tower packed with Raschig rings. The ATMAC solution is fed into the column while chlorine is simultaneously introduced at a rate that ensures a slight excess. Temperature control is achieved through circulation of cooled brine in the column jacket, maintaining optimal conditions between 15-25°C.

Table 4. Continuous process parameters for CHPTAC synthesis via hypochlorination

ParameterValueNotes
Column Packing1.2 cm Raschig ringsEnhances mixing and gas-liquid contact
ATMAC Concentration10.4% in waterDiluted for better flow properties
Temperature15-25°CMaintained by cooled brine circulation
Chlorine:ATMAC Ratio1.06-1.17:1Ratio affects yield and byproduct formation
Contact Time3-5 minutesAverage residence time in column
CHPTAC Yield77-90%Optimized conditions yield 90%

The continuous process offers several advantages over batch production, including better temperature control, more consistent product quality, higher throughput, and reduced labor requirements. With optimized parameters, yields comparable to batch production (up to 90%) can be achieved with significantly improved efficiency.

Catalytic Systems for Improved Reaction Efficiency

Catalytic systems play a crucial role in enhancing the efficiency and selectivity of CHPTAC synthesis, particularly in the epichlorohydrin-based pathways. These catalysts help control reaction conditions, minimize side reactions, and improve product quality.

Solid Base Catalysts

Solid base catalysts have proven particularly effective for the reaction between epichlorohydrin and trimethylamine hydrochloride. According to CN102452945A, several catalytic systems have been developed and optimized for this purpose:

  • ZnO as a standalone catalyst
  • Composite catalysts combining ZnO with KF
  • Composite catalysts combining ZnO with K₂CO₃
  • More complex composites incorporating ZnO, K₂CO₃, and NaOH

These catalytic systems provide multiple advantages including mild reaction conditions, easier process control, reduced side reactions, and higher product purity. The solid nature of these catalysts also facilitates their recovery and potential reuse, making the process more economical and environmentally friendly.

Table 5. Solid base catalysts for CHPTAC synthesis

Catalyst TypeCompositionAdvantagesApplication
Simple OxideZnOBasic properties, recyclablePrimary catalyst
CompositeZnO + KFEnhanced basicity, better pH controlImproved yield
CompositeZnO + K₂CO₃Balanced acid-base propertiesReduced side reactions
CompositeZnO + K₂CO₃ + NaOHStrong basicity, precise pH controlHigh purity product
AlternativeAlkaline Al₂O₃High surface area, stablepH maintenance
AlternativeKF/basic Al₂O₃Combined properties, efficientEnhanced reaction rate
AlternativeK₂CO₃/neutral Al₂O₃Balanced properties, stableReduced byproducts

The choice of catalyst depends on specific process requirements, desired product quality, and economic considerations. For instance, while simpler catalysts like ZnO offer cost advantages, composite catalysts generally provide better control over reaction parameters and higher product quality.

Catalyst Influence on Reaction Parameters

The catalytic systems significantly influence key reaction parameters including pH, temperature requirements, and reaction kinetics. This influence allows for more precise process control and optimization.

Different catalysts exhibit varying effects on pH profiles during the reaction. For instance, when using alkaline Al₂O₃ as a catalyst, the initial pH is typically around 7.8, rising to 9.7 during the reaction before falling to 8.8 at completion. In contrast, with KF/basic Al₂O₃, the pH profile shows a higher peak value of 10.0 before returning to 7.8 at completion.

Temperature requirements also vary with catalyst type. Some catalysts enable reactions at lower temperatures (0-2°C in the first stage), while others perform optimally at slightly higher temperatures (5°C in the first stage). The catalyst's ability to maintain appropriate pH and control reaction exotherms influences these temperature requirements.

Reaction Parameters and Optimization

Optimizing reaction parameters based on the chosen catalytic system is crucial for maximizing yield and product quality. Key parameters include catalyst loading, pH profiles, temperature regimes, and reaction times.

Table 6. Optimized reaction parameters using different catalytic systems

ParameterAlkaline Al₂O₃KF/basic Al₂O₃K₂CO₃/neutral Al₂O₃Notes
Initial pH7.88.08.0Maintained by catalyst
Peak pH9.710.09.5Indicates reaction progress
Final pH8.87.87.8Indicates reaction completion
Stage 1 Temp.5°C2°C0°CLower temperatures favor selectivity
Stage 2 Temp.18°C25°C25°CRoom temperature for completion
Stage 1 Time3 hours5 hours4 hoursVaries with catalyst efficiency
Stage 2 Time2 hours2 hours2.5 hoursVaries with reaction progress
CHPTAC Yield65-70%70-75%68-72%Based on solid content analysis

As shown in the table, reaction conditions need to be carefully tailored to the specific catalyst system employed. For example, KF/basic Al₂O₃ requires a lower first-stage temperature (2°C) but provides a higher yield (70-75%) compared to alkaline Al₂O₃, which operates at 5°C with a 65-70% yield. The total reaction time also varies from 5 hours with alkaline Al₂O₃ to 7 hours with K₂CO₃/neutral Al₂O₃.

Through careful optimization of these parameters, manufacturers can significantly improve reaction efficiency, reduce energy consumption, and enhance product quality while minimizing waste generation.

Byproduct Formation and Mitigation Strategies

The synthesis of CHPTAC, like many chemical processes, inevitably leads to the formation of byproducts that can impact product quality and application performance. Understanding these byproducts and developing effective strategies to minimize their formation is crucial for industrial production.

Common Byproducts

In the hypochlorination process, the primary undesired byproduct is 2,3-dichloropropyltrimethylammonium chloride, which forms through over-chlorination. This dichlorinated product affects both the quality and performance of CHPTAC in downstream applications.

Several other byproducts may also form during synthesis:

  • Inorganic salts from catalyst residues and neutralization steps
  • Di-chloropropanol from side reactions with water
  • Various alcohols from solvent residues and side reactions
  • Hydroxyl or tripropyl chlorides from incomplete reactions

These impurities can complicate purification processes, especially when CHPTAC is intended for use with water-insoluble materials, necessitating tedious separations and water washes.

Table 7. Common byproducts in CHPTAC synthesis and their sources

ByproductChemical FormulaSourceImpact
2,3-Dichloropropyltrimethylammonium chlorideC₆H₁₄NCl₃Over-chlorinationReduces product quality
Di-chloropropanolC₃H₆Cl₂OSide reaction with waterAffects product performance
Inorganic saltsVariousCatalyst residues, neutralizationProcessing difficulties
AlcoholsVariousSolvent residues, side reactionsImpurity in final product
Hydroxyl/tripropyl chloridesVariousIncomplete reactionsReduced effectiveness

The presence of these byproducts can significantly impact the performance of CHPTAC in its applications. For example, in cationic starch production, impurities can affect the degree of substitution, viscosity, and paper strengthening properties of the final product.

Factors Influencing Byproduct Formation

Several factors influence the formation of byproducts during CHPTAC synthesis, and understanding these factors is essential for developing effective mitigation strategies.

In the hypochlorination process, chlorine concentration is perhaps the most critical factor. When the chlorine-to-ATMAC ratio exceeds approximately 1.2:1, the formation of dichlorinated byproducts increases significantly. Temperature also plays a crucial role, with higher temperatures promoting side reactions that lead to increased byproduct formation.

For the epichlorohydrin-based route, pH control is particularly important. Extreme pH values can lead to hydrolysis of epichlorohydrin or degradation of the quaternary ammonium product. The reaction time also influences byproduct formation, with prolonged reaction times typically leading to increased degradation and side reactions.

Table 8. Factors influencing byproduct formation in CHPTAC synthesis

FactorOptimal ConditionEffect on ByproductsMonitoring Method
Chlorine:ATMAC Ratio1.06-1.2:1Higher ratios increase dichlorinated byproductsReaction color, chlorine analysis
Temperature15-25°C (hypochlorination)Higher temperatures promote side reactionsContinuous temperature monitoring
pH7-8 (initial), 7-8 (final)Extreme pH values lead to degradationpH meter, indicators
Reaction Time5-7 hours totalProlonged exposure increases byproductsTime tracking, pH changes
Mixing EfficiencyUniform mixingPoor mixing causes localized overreactionsVisual inspection, flow analysis
Water Content4-5.5 moles per TMAC moleExcessive water dilutes reactantsConcentration monitoring

Mixing efficiency also significantly impacts byproduct formation. Poor mixing can lead to localized high concentrations of reactants, resulting in "hot spots" where side reactions are favored. This is particularly important in the hypochlorination process, where efficient gas-liquid mixing is essential for uniform chlorine distribution.

Mitigation Strategies

Based on understanding the factors that influence byproduct formation, several strategies have been developed to minimize these undesired products and improve the quality of CHPTAC.

Precise stoichiometric control represents one of the most effective approaches, particularly in the hypochlorination process. Maintaining the chlorine-to-ATMAC ratio between 1.06:1 and 1.2:1 significantly reduces the formation of dichlorinated byproducts while ensuring complete conversion of ATMAC.

Temperature control is another critical strategy. For hypochlorination, maintaining temperatures between 15-25°C using jacketed reactors or cooling systems provides the optimal balance between reaction rate and selectivity. Similarly, in the epichlorohydrin route, the two-stage temperature profile (0-15°C followed by 18-25°C) helps control reaction exotherms and minimize side reactions.

Table 9. Byproduct mitigation strategies and their effectiveness

StrategyImplementationEffectivenessProcess Impact
Stoichiometric ControlPrecise reagent measurement, real-time monitoringHighReduces waste, improves yield
Temperature ControlJacketed reactors, cooling systemsVery HighCritical for reaction selectivity
pH MonitoringContinuous pH measurement, automatic adjustmentsHighMaintains optimal conditions
Two-Stage ReactionSequential temperature changesMedium-HighBetter control of reaction progression
Continuous ProcessingColumn reactors with optimized residence timeHighUniform reaction conditions
Catalytic SystemsSolid base catalysts, optimized amountsMedium-HighImproves reaction efficiency
Post-Reaction PurificationVacuum stripping, neutralizationMediumRemoves residual impurities
Quality ControlRegular sampling, analytical testingHighEnsures consistent product quality

Continuous processing using packed column reactors offers significant advantages for the hypochlorination route. These systems provide more uniform mixing, precise temperature control, and consistent residence times, all of which contribute to reduced byproduct formation.

For the epichlorohydrin route, the use of appropriate solid base catalysts has proven highly effective. These catalysts help maintain optimal pH conditions throughout the reaction, reducing side reactions and improving selectivity toward the desired product.

Post-reaction purification techniques, such as vacuum stripping and ion-exchange treatments, can also help remove residual impurities. However, these approaches address symptoms rather than causes and are generally less efficient than preventive strategies that minimize byproduct formation in the first place.

Pseudo-Second-Order Reaction Models

The cationization of cellulose with CHPTAC under alkaline conditions adheres to pseudo-second-order reaction kinetics, as demonstrated by studies analyzing nitrogen incorporation into cellulose matrices [1] [2]. The rate equation governing this process is expressed as:

$$
\frac{dNt}{dt} = k \left( N{eq} - N_t \right)^2
$$

where $$Nt$$ represents the nitrogen content at time $$t$$, $$N{eq}$$ is the equilibrium nitrogen content, and $$k$$ is the rate constant. Integration of this differential equation yields a linearized form:

$$
\frac{t}{Nt} = \frac{1}{k N{eq}^2} + \frac{t}{N_{eq}}
$$

Experimental validation using X-ray diffraction (XRD) to measure cellulose crystallinity indices (CrI) revealed that amorphous cellulose fractions significantly enhance reaction rates [1]. For example, cellulose samples with amorphous fractions of 0.17–0.24 exhibited rate constants ($$k$$) ranging from 0.32 to 4.13 (%N·min)$$^{-1}$$, whereas highly crystalline cellulose (amorphous fraction <0.15) showed reduced reactivity [1]. The equilibrium nitrogen content ($$N_{eq}$$) correlated linearly with the amorphous fraction ($$AF$$):

$$
N_{eq} = 5.79 \times AF - 0.85 \quad (R^2 = 0.80)
$$

Table 1 summarizes the relationship between cellulose crystallinity and kinetic parameters:

Crystallinity Index (CrI)Amorphous Fraction (AF)$$k$$ (%N·min)$$^{-1}$$$$N_{eq}$$ (%N)
0.52 (Cellulose I)0.174.130.013
0.31 (Cellulose II)0.241.930.084

These results emphasize the role of cellulose’s supramolecular structure in determining reaction efficiency [1] [2].

Epoxide Intermediate Formation Dynamics

The cationization mechanism proceeds through the in situ generation of glycidyltrimethylammonium chloride (EPTMAC), an epoxide intermediate formed via the alkaline hydrolysis of CHPTAC [2] [3]. Under sodium hydroxide (NaOH) concentrations of 10–30% (w/w), CHPTAC undergoes rapid dehydrohalogenation:

$$
\text{CHPTAC} + \text{OH}^- \rightarrow \text{EPTMAC} + \text{Cl}^- + \text{H}_2\text{O}
$$

EPTMAC, a highly reactive electrophile, subsequently reacts with cellulose hydroxyl groups via nucleophilic ring-opening:

$$
\text{Cellulose-OH} + \text{EPTMAC} \rightarrow \text{Cellulose-O-CH}2\text{CH(OH)CH}2\text{N}^+(\text{CH}3)3 + \text{OH}^-
$$

The formation of EPTMAC is favored at elevated temperatures (50–70°C) and NaOH concentrations above 20%, with reaction completion occurring within 10–15 minutes [2]. However, excessive alkalinity (NaOH >30%) promotes competing hydrolysis of EPTMAC to 2,3-dihydroxypropyltrimethylammonium chloride, a non-reactive byproduct [3]. Kinetic studies using $$^{13}\text{C}$$-NMR spectroscopy confirmed that EPTMAC’s half-life decreases from 120 minutes to 30 minutes as pH increases from 10 to 12, underscoring the delicate balance required to optimize intermediate stability [2].

Alkaline Hydrolysis Side Reactions

Alkaline conditions necessary for cellulose swelling and epoxide formation also induce hydrolysis of both CHPTAC and its cationic cellulose adducts. Hydrolysis of CHPTAC follows first-order kinetics, with rate constants increasing by 300% when pH rises from 9 to 12 [4]. The primary hydrolysis pathway yields 3-chloro-2-hydroxypropyltrimethylammonium hydroxide, which lacks reactivity toward cellulose:

$$
\text{CHPTAC} + \text{H}2\text{O} \rightarrow \text{ClCH}2\text{CH(OH)CH}2\text{N}^+(\text{CH}3)_3\text{OH}^-
$$

Concurrently, the cationic cellulose product undergoes slow hydrolysis, regenerating unmodified cellulose and releasing trimethylamine oxide. Studies using thermogravimetric analysis (TGA) revealed that hydrolysis rates of cationic cellulose increase from 0.05% per hour at pH 9 to 0.21% per hour at pH 12, significantly impacting long-term material stability [4]. This side reaction is exacerbated at temperatures above 60°C, where the equilibrium between cationization and hydrolysis shifts toward the latter.

The interplay between these processes is summarized in the following kinetic framework:

  • Cationization: Dominant at moderate alkalinity (pH 10–11) and temperatures below 60°C.
  • EPTMAC Hydrolysis: Accelerates above pH 11.5, reducing epoxide availability.
  • Product Hydrolysis: Limits functional group retention under prolonged reaction times.

Optimization strategies include maintaining NaOH concentrations at 20–25%, reaction temperatures of 50–55°C, and limiting process durations to 30–45 minutes to minimize side reactions [1] [2] [4].

Physical Description

Liquid
COLOURLESS-TO-LIGHT-YELLOW CLEAR ODOURLESS LIQUID.

Density

1.2 g/cm³

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard

Health Hazard

Other CAS

3327-22-8

Wikipedia

(3-chloro-2-hydroxypropyl)trimethylammonium chloride

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
1-Propanaminium, 3-chloro-2-hydroxy-N,N,N-trimethyl-, chloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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